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molecular formula C12H8ClNO2 B8598649 4-Chloro-2-nitro-biphenyl CAS No. 29608-78-4

4-Chloro-2-nitro-biphenyl

Cat. No. B8598649
M. Wt: 233.65 g/mol
InChI Key: LFOCMKLBBPUNHA-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

A stirred solution of 2-bromo-5-chloronitrobenzene (5.00 g, 21.2 mmol) and phenylboronic acid (2.58 g, 21.2 mmol) in tetrahydrofuran (85 mL) was treated under nitrogen with [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.52 g, 0.63 mmol, 3 mole %) and a 5 N sodium hydroxide solution (8.5 mL, 42.5 mmol). The reaction was heated at 60° C. for twelve hours, cooled to room temperature, and the solvent removed in vacuo. The residue was treated with ethyl acetate (200 mL) and a saturated aqueous sodium chloride solution (100 mL). The phases were separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic phase was dried over anhydrous magnesium sulfate, filtered, and the solvent concentrated in vacuo. The resulting brown oil was filtered through a plug of silica gel (20:80 ethyl acetate:hexane). After concentration of the solvent in vacuo, the resulting, pure 4-chloro-2-nitro-biphenyl (4.66 g, 19.0 mmol, 94%) was dissolved in acetic acid (13.2 mL) and ethanol (13.2 mL). Iron granules (15.6 g, 278 mmol) were added and the mixture was stirred with a mechanical stirrer for 12 hours. The mixture was diluted with ethanol and then filtered through Celite® filter aid. The resulting solution was concentrated in vacuo, diluted with toluene and concentrated in vacuo (×3) to afford a viscous oil. The viscous oil was purified by flash column chromatography, eluting with a mixture of ethyl acetate-hexane (1:4), to afford the title compound as a homogeneous oil (3.46 g, 85%);
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
4.66 g
Type
reactant
Reaction Step Four
Quantity
13.2 mL
Type
solvent
Reaction Step Four
Quantity
13.2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
BrC1C=CC(Cl)=CC=1[N+]([O-])=O.C1(B(O)O)C=CC=CC=1.ClCCl.[OH-].[Na+].Cl[C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[C:29]([N+:39]([O-])=O)[CH:28]=1>O1CCCC1.C(O)(=O)C.C(O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[Fe]>[C:30]1([C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:31]=[CH:32][CH:27]=[CH:28][C:29]=1[NH2:39] |f:3.4,9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
2.58 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.52 g
Type
reactant
Smiles
ClCCl
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4.66 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
13.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
13.2 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred with a mechanical stirrer for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting brown oil was filtered through a plug of silica gel (20:80 ethyl acetate:hexane)
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (×3)
CUSTOM
Type
CUSTOM
Details
to afford a viscous oil
CUSTOM
Type
CUSTOM
Details
The viscous oil was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate-hexane (1:4)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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